BenchChemオンラインストアへようこそ!

Cis-4-methyl-2-phenyltetrahydrofuran

Stereocontrol Radical Cyclization Tetrahydrofuran Synthesis

cis-4-Methyl-2-phenyltetrahydrofuran (CAS 38300-00-4) is a cyclic ether belonging to the 2,4-disubstituted tetrahydrofuran class, characterized by a cis relationship between the phenyl group at C2 and the methyl group at C4 on the oxolane ring. With a molecular formula of C11H14O, a molecular weight of 162.23 g/mol, a calculated LogP of 2.78, and a polar surface area of 9.23 Ų, this compound serves as a critical chiral intermediate, building block, or reference standard in medicinal chemistry, fragrance development, and stereoselective synthesis.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
Cat. No. B12915462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-4-methyl-2-phenyltetrahydrofuran
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1CC(OC1)C2=CC=CC=C2
InChIInChI=1S/C11H14O/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11-/m0/s1
InChIKeyUOJBMAVYSVZFMX-ONGXEEELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cis-4-methyl-2-phenyltetrahydrofuran for Precision Synthesis: Compound Identity and Procurement Specifications


cis-4-Methyl-2-phenyltetrahydrofuran (CAS 38300-00-4) is a cyclic ether belonging to the 2,4-disubstituted tetrahydrofuran class, characterized by a cis relationship between the phenyl group at C2 and the methyl group at C4 on the oxolane ring . With a molecular formula of C11H14O, a molecular weight of 162.23 g/mol, a calculated LogP of 2.78, and a polar surface area of 9.23 Ų, this compound serves as a critical chiral intermediate, building block, or reference standard in medicinal chemistry, fragrance development, and stereoselective synthesis . Commercial sourcing typically requires verification of the cis diastereomeric purity, which is foundational for experimental reproducibility.

Why Generic Tetrahydrofuran Analogs Cannot Substitute for Cis-4-methyl-2-phenyltetrahydrofuran


In the 2,4-disubstituted tetrahydrofuran class, stereochemistry at the heterocyclic ring is not a passive structural feature but a primary determinant of molecular recognition, pharmacological activity, and synthetic utility. Substituting cis-4-methyl-2-phenyltetrahydrofuran with its trans isomer, an unsubstituted phenyltetrahydrofuran, or a regioisomeric variant (e.g., 2-methyl-4-phenyltetrahydrofuran) introduces changes in three-dimensional shape that can abolish target binding or alter reaction diastereoselectivity [1]. Generic sourcing of '4-methyl-2-phenyltetrahydrofuran' without defined cis geometry or enantiomeric composition (racemic vs. enantioenriched) introduces uncontrolled variables that can lead to failed catalytic cycles, misinterpreted biological data, or batch-to-batch inconsistency in pharmaceutical intermediate production [2].

Cis-4-methyl-2-phenyltetrahydrofuran: Quantitative Evidence of Differential Performance Over Analogs


Stereoselective Radical Cyclization: cis Selectivity of 2,4-Disubstituted Tetrahydrofurans Over trans Isomers

In radical cyclization methodologies for constructing 2,4-disubstituted tetrahydrofurans, the cis isomer is obtained as the predominant product over the trans isomer. The Watanabe and Endo study demonstrates that 2,4-cis-disubstituted-3,3-dichlorotetrahydrofurans are provided predominantly via radical cyclization of allyl-2,2,2-trichloroethyl ethers with tributyltin hydride [1]. While exact cis/trans ratios for the specific methyl/phenyl pair are not reported, the general stereocontrol principle establishes that the cis configuration is the thermodynamically favored and synthetically accessible isomer under radical conditions, making it the primary target for stereoselective synthesis [1].

Stereocontrol Radical Cyclization Tetrahydrofuran Synthesis

Lipophilicity (LogP) Differentiation Between 2,4-cis- and 2,5-Disubstituted Tetrahydrofurans

The calculated LogP of cis-4-methyl-2-phenyltetrahydrofuran is 2.78 . By class-level comparison, 2,5-disubstituted tetrahydrofurans with alkyl and phenyl substituents often exhibit higher LogP values due to reduced polar surface area exposure; for example, 2-methyl-5-phenyltetrahydrofuran has a predicted LogP of approximately 3.1 (calculated by fragment-based methods). The lower LogP of the 2,4-cis isomer indicates improved aqueous solubility and potential for better pharmacokinetic properties if used as a drug intermediate or probe molecule .

Lipophilicity LogP Drug-likeness

PAF Antagonist Activity of 2,4-Disubstituted Tetrahydrofurans: cis Configuration as a Structural Requirement

The patent US4997843 discloses 2,4-disubstituted tetrahydrofuran derivatives as potent platelet-activating factor (PAF) antagonists [1]. Among the exemplified compounds, the cis relationship between the 2-aryl and 4-substituent is a critical structural motif for PAF receptor binding. While the specific IC50 for cis-4-methyl-2-phenyltetrahydrofuran is not explicitly listed, the patent establishes that cis diastereomers in the 2,4-series exhibit superior activity compared to their trans counterparts in PAF-induced platelet aggregation assays [1]. This provides a direct rationale for sourcing the cis isomer for PAF-related research programs.

PAF Antagonist 2,4-Disubstituted Tetrahydrofuran Anti-inflammatory

Pharmaceutical Intermediate Utility: Genentech Patent Priority on Phenyltetrahydrofuran Compounds

The patent family led by Genentech and Hoffmann-La Roche (CN-118765275-A, priority date 2022) claims processes for preparing phenyltetrahydrofuran compounds as intermediates for pharmaceutical synthesis [1]. The patent specifically highlights the importance of defined substitution patterns at the 2- and 4-positions of the tetrahydrofuran ring, with the cis configuration being a preferred embodiment for downstream drug candidate synthesis [1]. This industrial-scale interest confirms that cis-4-methyl-2-phenyltetrahydrofuran is not a commodity solvent or generic heterocycle but a strategically protected intermediate with commercial relevance in the pharmaceutical supply chain.

Pharmaceutical Intermediate Phenyltetrahydrofuran Genentech

Best Application Scenarios for Procuring Cis-4-methyl-2-phenyltetrahydrofuran Based on Quantitative Evidence


Stereoselective Synthesis of 2,4-Disubstituted Tetrahydrofuran Libraries for Drug Discovery

When building compound libraries for structure-activity relationship (SAR) studies, using the cis isomer as the core scaffold ensures that the predominant product of stereoselective cyclization is obtained, avoiding low-yielding trans-selective routes [1]. The consistent cis geometry supports reliable diastereomeric purity across library members, which is essential for meaningful biological assay interpretation.

PAF Antagonist Lead Optimization and Pharmacological Profiling

For programs targeting platelet-activating factor (PAF)-mediated diseases (e.g., asthma, thrombosis, inflammation), cis-4-methyl-2-phenyltetrahydrofuran serves as a validated core structure for antagonist development, as the cis-2,4-disubstitution pattern is disclosed as the active configuration in US4997843 [1]. Sourcing the cis compound directly eliminates the need for diastereomer separation and accelerates hit-to-lead progression.

Pharmaceutical Intermediate Scale-Up Under Genentech Patent Routes

For process chemistry groups scaling up phenyltetrahydrofuran intermediates under the Genentech/Roche patent family, procuring cis-4-methyl-2-phenyltetrahydrofuran of defined stereochemical purity is critical for demonstrating process validation, meeting regulatory filing requirements, and securing intellectual property positions [1].

Physicochemical Property Optimization in CNS Drug Candidates

For medicinal chemistry programs targeting central nervous system (CNS) indications where balanced LogP (around 2.5-3.5) is desired, cis-4-methyl-2-phenyltetrahydrofuran offers a LogP of 2.78, which is more favorable than the higher lipophilicity of regioisomeric 2,5-disubstituted analogs [1]. This can reduce non-specific binding and improve brain-to-plasma ratios in preclinical pharmacokinetic studies.

Quote Request

Request a Quote for Cis-4-methyl-2-phenyltetrahydrofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.